(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-benzo[B][1,4]dioxepin with formaldehyde in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-yl)boronic acid
- (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-6-yl)boronic acid
- (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-yl)methanol derivatives
Uniqueness
This compound stands out due to its unique structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-3-ylmethanol |
InChI |
InChI=1S/C10H12O3/c11-5-8-6-12-9-3-1-2-4-10(9)13-7-8/h1-4,8,11H,5-7H2 |
InChI Key |
FBWGVRIIZZYACA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C2O1)CO |
Origin of Product |
United States |
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